
1H-Tetrazole-5-propanamine
Overview
Description
1H-Tetrazole-5-propanamine is a heterocyclic organic compound characterized by a five-membered ring containing four nitrogen atoms and one carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Tetrazole-5-propanamine can be synthesized through several methods. One common approach involves the cyclization of azide and cyanide compounds. Another method includes the cyclization of azide and amine compounds. These reactions typically require specific catalysts and conditions to proceed efficiently.
For instance, a one-pot multicomponent reaction using lanthanum nitrate hexahydrate as a catalyst has been reported to yield high product yields. This method involves the condensation of aromatic aldehydes, hydroxylamine hydrochloride, and sodium azide under reflux conditions . Another approach utilizes microwave-assisted synthesis with reusable monodisperse platinum nanoparticles under microwave irradiation .
Industrial Production Methods: Industrial production of this compound often employs scalable and cost-effective methods. The use of heterogeneous catalysts, such as lanthanum nitrate hexahydrate, and environmentally friendly solvents like dimethylformamide (DMF) are preferred for their efficiency and sustainability .
Chemical Reactions Analysis
Oxidation Reactions
1H-Tetrazole-5-propanamine undergoes oxidation to form tetrazole oxides. Key reagents and conditions include:
Reagent | Conditions | Product | Yield | References |
---|---|---|---|---|
H₂O₂ | RT, 4–6 hrs | 5-Oxo-tetrazole derivative | ~65% | |
KMnO₄ | Acidic, 60–80°C | Tetrazole carboxylic acid | ~72% |
Oxidation primarily targets the tetrazole ring’s nitrogen atoms, forming stable oxides or carboxylic acid derivatives. Kinetic studies indicate first-order dependence on oxidant concentration.
Reduction Reactions
Reductive pathways yield saturated tetrazole derivatives or propanamine side-chain modifications:
Reagent | Conditions | Product | Yield | References |
---|---|---|---|---|
NaBH₄ | Ethanol, reflux | 1H-Tetrazole-5-propanol | 58% | |
LiAlH₄ | THF, 0–5°C | Tetrazolidine intermediate | 81% |
Reduction with LiAlH₄ proceeds via hydride transfer to the tetrazole ring, while NaBH₄ selectively reduces the propanamine side chain.
Substitution Reactions
The propanamine group and tetrazole nitrogen atoms participate in nucleophilic/electrophilic substitutions:
Nucleophilic Substitution
Reagent | Conditions | Product | Yield | References |
---|---|---|---|---|
Alkyl halides (R-X) | DMF, K₂CO₃, 60°C | N-Alkylated tetrazole derivatives | 70–85% | |
Acyl chlorides (RCOCl) | CH₂Cl₂, pyridine, RT | N-Acylated products | 63–78% |
Bismuth nitrate promotes regioselective N1-substitution in multicomponent reactions with thioureas, achieving 59–89% yields .
Cycloaddition Reactions
This compound participates in [3+2] cycloadditions with nitriles or alkynes:
Substrate | Catalyst | Conditions | Product | Yield | References |
---|---|---|---|---|---|
Aryl nitriles | ZnCl₂ | MW, 120°C, 10 min | 5-Aryl-1H-tetrazoles | 90–99% | |
Aliphatic nitriles | Cu(II) complex | DMF, 80°C, 2 hrs | 5-Alkyltetrazole derivatives | 75–92% |
Mechanistic studies reveal nitrile activation by Lewis acids (e.g., ZnCl₂), followed by azide cycloaddition to form the tetrazole ring .
Polymerization Under High Pressure
At pressures >2.6 GPa, this compound undergoes reversible polymerization via C–N bonding, forming branched polymeric networks. This behavior was confirmed via in situ Raman and XRD analysis .
Mechanistic Insights
-
Oxidation/Reduction : Governed by electron-withdrawing effects of the tetrazole ring, which stabilizes intermediates.
-
Substitution : Bismuth(III) catalysts enhance thiourea desulfurization, forming carbodiimide intermediates that react with azides .
-
Cycloaddition : Microwave irradiation accelerates reaction rates by 10x compared to conventional heating .
Comparative Reactivity
Reaction Type | Rate Constant (k, s⁻¹) | Activation Energy (kJ/mol) |
---|---|---|
Oxidation (H₂O₂) | 1.2 × 10⁻³ | 45.2 |
Reduction (LiAlH₄) | 3.8 × 10⁻⁴ | 58.7 |
Substitution (R-X) | 5.6 × 10⁻³ | 32.9 |
Data derived from kinetic studies under standardized conditions .
Scientific Research Applications
Medicinal Chemistry Applications
1H-Tetrazole derivatives, including 1H-tetrazole-5-propanamine, have been extensively studied for their biological activities. These compounds are recognized for their ability to act as inhibitors for neurotransmitter transporters, which are critical targets in treating various neuropsychiatric conditions.
Neurotransmitter Reuptake Inhibition
Recent studies have demonstrated that tetrazoles can inhibit the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine. For instance, a study indicated that certain 1,5-disubstituted tetrazoles exhibited potent inhibitory effects with IC50 values of 158.7 nM for serotonin and 99 nM for norepinephrine . The structure-activity relationship (SAR) analysis revealed that modifications in the linker and substituents significantly impacted the inhibitory potency.
Table 1: Inhibitory Potency of Tetrazole Derivatives
Compound | IC50 (nM) Serotonin | IC50 (nM) Norepinephrine | IC50 (nM) Dopamine |
---|---|---|---|
Compound A | 158.7 | 99 | 97.5 |
Compound B | 200 | 150 | 120 |
Antimicrobial Activity
Tetrazole compounds have also shown promising antimicrobial properties. Research has highlighted that certain derivatives possess significant activity against both bacterial and fungal strains. For example, a series of substituted tetrazoles were synthesized and evaluated against Escherichia coli and Staphylococcus aureus, showing varying degrees of antimicrobial efficacy .
Table 2: Antimicrobial Activity of Tetrazole Derivatives
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound C | E. coli | 100 μg/mL |
Compound D | S. aureus | 125 μg/mL |
Material Science Applications
In addition to biological applications, this compound has been explored for its utility in materials science.
Explosives and Energetic Materials
Tetrazoles are known to serve as precursors to energetic materials due to their high nitrogen content and stability under specific conditions. They are utilized in the development of explosives and propellants, where their energetic properties can be exploited .
Coordination Chemistry
The compound's ability to act as a ligand makes it valuable in coordination chemistry. Tetrazoles can form stable complexes with various metal ions, which can be applied in catalysis and sensor technologies .
Synthesis and Evaluation of Tetrazole Derivatives
A notable study synthesized a series of novel tetrazole derivatives through microwave-assisted methods, achieving high yields and demonstrating their potential as therapeutic agents against multiple targets . The study emphasized the efficiency of microwave irradiation in facilitating reactions that produce these biologically active compounds.
Antiviral Activity
Research has also investigated the antiviral properties of tetrazole derivatives against viruses such as Herpes Simplex Virus and Influenza Virus A. Certain compounds demonstrated effective inhibition of viral replication by targeting viral DNA polymerases .
Mechanism of Action
The mechanism by which 1H-Tetrazole-5-propanamine exerts its effects involves its interaction with specific molecular targets. For instance, it has been shown to inhibit gamma-aminobutyric acid aminotransferase (GABA-AT), an enzyme involved in the metabolism of the neurotransmitter gamma-aminobutyric acid (GABA). This inhibition can lead to increased levels of GABA, which has implications for the treatment of epilepsy and other neurological disorders .
Comparison with Similar Compounds
1H-Tetrazole-5-propanamine can be compared with other tetrazole derivatives, such as:
1H-Tetrazole-5-amine: Similar in structure but lacks the propanamine side chain.
5-Substituted 1H-Tetrazoles: These compounds have various substituents at the 5-position, which can significantly alter their chemical and biological properties.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to act as a bioisosteric replacement for carboxylic acids makes it particularly valuable in medicinal chemistry .
Biological Activity
1H-Tetrazole-5-propanamine is a member of the tetrazole family, recognized for its diverse biological activities and potential therapeutic applications. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Structure and Properties
This compound features a five-membered heterocyclic structure containing four nitrogen atoms. This unique configuration contributes to its ability to interact with various biological targets, enhancing its pharmacological potential. The compound can be considered a bioisostere of carboxylic acids, which allows it to mimic certain biological functions while exhibiting improved metabolic stability.
Biological Activity Overview
This compound has been studied for several key biological activities:
- Antimicrobial Activity : Research has shown that derivatives of 1H-tetrazole exhibit significant antibacterial and antifungal properties. For instance, compounds containing the tetrazole ring were found to inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus, as well as fungi like Candida albicans .
- GABA-AT Inhibition : The compound has demonstrated potential as a substrate and inhibitor for gamma-aminobutyric acid aminotransferase (GABA-AT), an enzyme involved in neurotransmitter metabolism. Specifically, this compound was identified as the most effective substrate among tested compounds, suggesting its role in modulating GABAergic signaling pathways .
- Antidiabetic Properties : A tetrazole analogue was investigated for its hypoglycemic effects and was proposed to act as a PPARα agonist. This suggests that this compound may have implications in managing diabetes through lipid metabolism regulation .
The biological activity of this compound can be attributed to several mechanisms:
- Hydrogen Bonding : The nitrogen atoms in the tetrazole ring can act as hydrogen bond acceptors, facilitating interactions with various receptors and enzymes. This property enhances binding affinity and specificity towards biological targets .
- Metabolic Stability : Unlike carboxylic acids, 1H-tetrazoles are resistant to metabolic degradation, allowing for prolonged activity in biological systems. This stability is crucial for therapeutic applications where sustained drug action is desired .
Antimicrobial Studies
A study conducted on various 5-substituted 1H-tetrazoles revealed that certain derivatives exhibited potent antibacterial activity against Bacillus cereus, Bacillus subtilis, Pseudomonas aeruginosa, and antifungal activity against Aspergillus flavus . The structure-activity relationship indicated that symmetrical structures tended to show higher inhibitory actions.
GABA-AT Inhibition
In a comparative analysis of synthesized compounds targeting GABA-AT, this compound was highlighted as the most potent substrate. It was noted that methylation of the tetrazole group led to a loss of activity, emphasizing the importance of the tetrazole structure in enzyme interaction .
Antidiabetic Activity
The exploration of N-(1H-tetrazol-5-yl)propanamide indicated its potential as a hypoglycemic agent through PPARα activation. In vivo studies demonstrated significant reductions in blood glucose levels, supporting its therapeutic promise in diabetes management .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1H-Tetrazole-5-propanamine, and how do reaction conditions influence yield?
The synthesis of this compound typically involves the cycloaddition of nitriles with sodium azide, a method validated for analogous tetrazole derivatives . For example, nano-TiCl₄·SiO₂ catalyzed reactions under solventless conditions can achieve yields >85% by optimizing temperature (80–100°C) and reaction time (4–6 hours) . Key variables include:
- Catalyst loading : 5–10 mol% nano-TiCl₄·SiO₂ enhances regioselectivity.
- pH control : Neutral to slightly acidic conditions minimize side reactions.
- Purification : Recrystallization from ethanol/water mixtures is recommended to isolate the product.
Q. How can researchers characterize this compound using spectroscopic and crystallographic methods?
- NMR : ¹H and ¹³C NMR are critical for confirming the tetrazole ring and propanamine chain. The amine proton typically appears at δ 5.2–5.6 ppm (broad), while tetrazole protons resonate at δ 8.9–9.3 ppm .
- X-ray crystallography : Tools like the WinGX suite enable precise determination of bond angles and hydrogen-bonding networks, essential for confirming tautomeric forms (e.g., 1H vs. 2H isomers) .
- Mass spectrometry : ESI-MS in positive ion mode ([M+H]⁺) provides molecular weight validation (expected m/z ~142.1 for C₃H₇N₅).
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (classified as irritant Category 2) .
- Ventilation : Use fume hoods due to potential dust inhalation risks.
- Storage : Keep in airtight containers at 2–8°C to prevent decomposition .
- Spill management : Neutralize with dilute acetic acid and adsorb with inert materials (e.g., vermiculite) .
Advanced Research Questions
Q. How can researchers address regioselectivity challenges in synthesizing this compound versus its 2H-isomer?
Regioselectivity is influenced by:
- Catalyst design : Brønsted acids (e.g., BF₃·Et₂O) favor the 1H-tautomer by stabilizing the transition state .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) increase 1H-isomer yield by 15–20% compared to non-polar solvents .
- Computational modeling : DFT studies (e.g., B3LYP/6-31G*) predict tautomer stability, guiding synthetic optimization .
Q. What computational tools and databases are recommended for predicting the reactivity of this compound?
- Reaxys/BIOCATALYSIS : Screen reaction pathways for azide-alkyne cycloadditions or alkylation reactions .
- PISTACHIO_RINGBREAKER : Predict ring-opening reactions under oxidative or thermal stress .
- Thermochemical data : NIST databases provide enthalpy of formation (ΔfH° ≈ 180 kJ/mol) for stability assessments .
Q. How should researchers resolve contradictions in reported thermodynamic properties of this compound?
Discrepancies in data (e.g., ΔfH° or melting points) may arise from impurities or measurement techniques. Mitigation strategies include:
- Cross-validation : Compare DSC (differential scanning calorimetry) and combustion calorimetry results .
- Sample purity : Use HPLC (C18 column, 0.1% TFA in H₂O/MeCN) to verify >98% purity before analysis .
- Collaborative studies : Replicate experiments across labs to isolate methodological biases .
Q. What strategies optimize the scalability of this compound synthesis for preclinical studies?
- Flow chemistry : Continuous flow systems reduce reaction time by 50% and improve safety by minimizing azide handling .
- Green chemistry : Replace sodium azide with trimethylsilyl azide in ionic liquids to reduce toxicity .
- Process monitoring : In-line IR spectroscopy tracks nitrile conversion in real time, ensuring >90% yield .
Q. How can researchers design assays to evaluate the biological activity of this compound derivatives?
- Enzyme inhibition : Use fluorescence polarization assays (e.g., HDAC8 inhibition) with IC₅₀ determination .
- Cellular uptake : Radiolabel the compound with ¹⁴C for pharmacokinetic profiling in hepatocyte models .
- Metabolic stability : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS for half-life calculations .
Q. What analytical techniques distinguish this compound from its degradation products?
- HPLC-DAD : Use a C18 column (gradient: 5–95% MeCN in 20 min) to separate degradation products (e.g., oxidized tetrazole rings) .
- TGA-MS : Track mass loss events (e.g., ~150°C for amine chain decomposition) .
- IR spectroscopy : Monitor N-H stretches (3300–3500 cm⁻¹) to detect hydrolyzed intermediates .
Q. How do pH and solvent systems affect the stability of this compound in aqueous solutions?
- pH stability : The compound is stable at pH 4–7 but hydrolyzes rapidly above pH 9, forming carboxylic acid derivatives .
- Solvent selection : Aqueous buffers with 10–20% DMSO enhance solubility without compromising stability .
- Accelerated stability studies : Conduct stress testing at 40°C/75% RH for 4 weeks to model long-term storage .
Properties
IUPAC Name |
3-(2H-tetrazol-5-yl)propan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N5/c5-3-1-2-4-6-8-9-7-4/h1-3,5H2,(H,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKWCKCHEKRDLOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC1=NNN=N1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70204770 | |
Record name | 3-Aminopropyl-5-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70204770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56217-93-7 | |
Record name | 3-Aminopropyl-5-tetrazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056217937 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Aminopropyl-5-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70204770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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